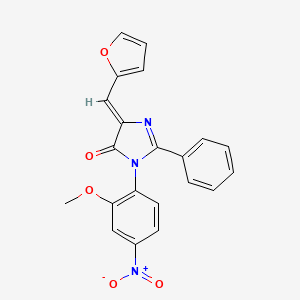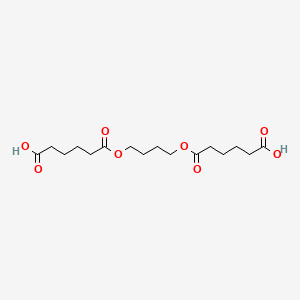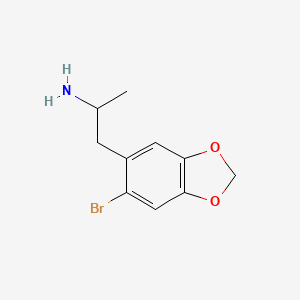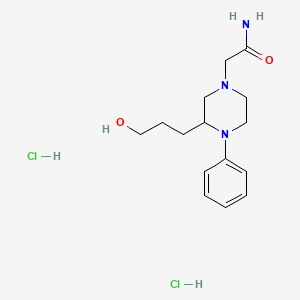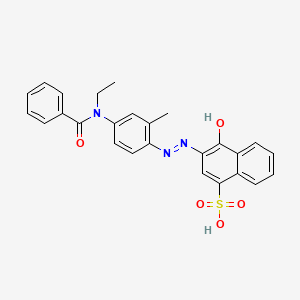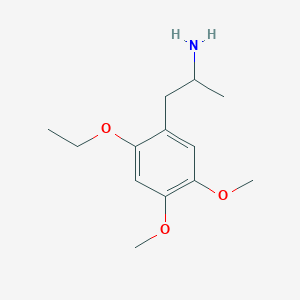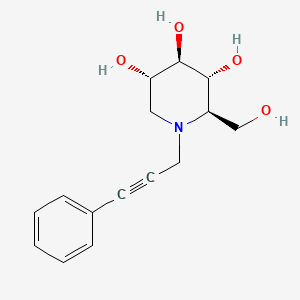
Benzenepropanoic acid, 3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxy-, 1,6-hexanediyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenepropanoic acid, 3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxy-, 1,6-hexanediyl ester is a complex organic compound that belongs to the class of benzotriazole derivatives. These compounds are known for their applications in various fields due to their unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepropanoic acid, 3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxy-, 1,6-hexanediyl ester typically involves multiple steps, including the formation of the benzotriazole ring and subsequent esterification reactions. Common reagents used in these reactions include benzotriazole, benzenepropanoic acid, and hexanediol. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize efficiency and minimize waste, ensuring that the compound is produced in a cost-effective manner.
Análisis De Reacciones Químicas
Types of Reactions
Benzenepropanoic acid, 3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxy-, 1,6-hexanediyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of simpler derivatives.
Substitution: The benzotriazole ring can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while substitution reactions can produce a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Benzenepropanoic acid, 3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxy-, 1,6-hexanediyl ester has various scientific research applications, including:
Chemistry: Used as a stabilizer in polymers and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in drug delivery systems.
Industry: Utilized in the production of coatings, adhesives, and other materials due to its stabilizing properties.
Mecanismo De Acción
The mechanism of action of Benzenepropanoic acid, 3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxy-, 1,6-hexanediyl ester involves its interaction with specific molecular targets and pathways. The benzotriazole ring is known to interact with various enzymes and receptors, leading to its stabilizing and protective effects. The compound’s antioxidant properties may also play a role in its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
Benzotriazole: A simpler compound with similar stabilizing properties.
Benzenepropanoic acid derivatives: Compounds with similar structural features and applications.
Hexanediol esters: Compounds with similar ester functional groups and industrial applications.
Uniqueness
Benzenepropanoic acid, 3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxy-, 1,6-hexanediyl ester is unique due to its combination of the benzotriazole ring, benzenepropanoic acid moiety, and hexanediol ester linkage. This unique structure imparts specific chemical properties that make it valuable in various applications.
Propiedades
Número CAS |
84268-08-6 |
|---|---|
Fórmula molecular |
C25H33N3O3 |
Peso molecular |
423.5 g/mol |
Nombre IUPAC |
hexyl 3-[3-(benzotriazol-2-yl)-5-tert-butyl-4-hydroxyphenyl]propanoate |
InChI |
InChI=1S/C25H33N3O3/c1-5-6-7-10-15-31-23(29)14-13-18-16-19(25(2,3)4)24(30)22(17-18)28-26-20-11-8-9-12-21(20)27-28/h8-9,11-12,16-17,30H,5-7,10,13-15H2,1-4H3 |
Clave InChI |
LUZAAKNZQSYDKP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCOC(=O)CCC1=CC(=C(C(=C1)N2N=C3C=CC=CC3=N2)O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


